Methyl 2-hydroxy-4-(hydroxymethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-4-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,10-11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLAHUATFQLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of Methyl 2 Hydroxy 4 Hydroxymethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the ¹H NMR, ¹³C NMR, and two-dimensional NMR of Methyl 2-hydroxy-4-(hydroxymethyl)benzoate could not be located. Structural elucidation through NMR would require analysis of chemical shifts, coupling constants, and correlations, which are not publicly available.
Proton (¹H) NMR Spectral Assignment and Analysis
Specific chemical shifts (δ) and coupling constants (J) for the aromatic protons, the phenolic hydroxyl proton, the benzylic alcohol proton, and the methyl ester protons are not documented in the available sources.
Carbon-13 (¹³C) NMR Spectral Assignment and Analysis
The chemical shifts for the nine unique carbon environments in the molecule, including the carbonyl, aromatic, hydroxymethyl, and methoxy (B1213986) carbons, are not available in the researched literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
While the theoretical application of 2D NMR techniques like COSY, HSQC, and HMBC would be invaluable for confirming the molecular structure by establishing proton-proton and proton-carbon correlations, no experimental spectra or data for this specific compound were found.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
An experimental FT-IR spectrum with specific wavenumber assignments for the characteristic vibrational modes of this compound, such as the O-H (hydroxyl and phenolic), C=O (ester), and C-O stretches, is not available.
Raman Spectroscopy Investigations
No experimental Raman spectra or data detailing the specific Raman shifts for the vibrational modes of this compound could be located in the searched databases.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₉H₁₀O₃. The theoretical (monoisotopic) mass can be calculated with high precision. HRMS analysis would yield an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula.
Table 1: HRMS Data for Molecular Formula Confirmation of C₉H₁₀O₃
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Theoretical Exact Mass | 182.05790 Da |
| Expected HRMS Result (m/z of [M+H]⁺) | 183.06518 Da |
This table presents the theoretical exact mass for the neutral molecule and the expected m/z for its protonated form, which is commonly observed in HRMS techniques like Electrospray Ionization (ESI).
Fragmentation Pathway Analysis in this compound
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion ([M]⁺˙) is energetically unstable and breaks down into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, providing a "fingerprint" that helps to elucidate the molecule's structure. nist.gov The fragmentation of this compound is dictated by its functional groups.
Key fragmentation pathways would likely include:
Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical (mass of 31) from the molecular ion (m/z 182), resulting in a prominent acylium ion at m/z 151.
Loss of formaldehyde (B43269) (CH₂O): The hydroxymethyl group can undergo rearrangement and elimination of formaldehyde (mass of 30), producing a radical cation at m/z 152.
Loss of water (H₂O): Dehydration involving the phenolic hydroxyl and a hydrogen from the adjacent hydroxymethyl group can lead to the loss of a water molecule (mass of 18), giving a peak at m/z 164.
Formation of a benzoyl cation derivative: The stable fragment at m/z 151 could further lose carbon monoxide (CO, mass of 28) to yield a fragment at m/z 123.
Table 2: Plausible Mass Spectrometry Fragmentation of this compound (C₉H₁₀O₃)
| m/z | Proposed Fragment Ion | Formula of Loss |
|---|---|---|
| 182 | [M]⁺˙ (Molecular Ion) | - |
| 164 | [M - H₂O]⁺˙ | H₂O |
| 152 | [M - CH₂O]⁺˙ | CH₂O |
| 151 | [M - •OCH₃]⁺ | •OCH₃ |
This table outlines the expected major fragments based on established fragmentation patterns for aromatic esters and alcohols.
Electronic Spectroscopy
Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they transition between different electronic energy levels. These techniques are particularly sensitive to the presence of chromophores, which are the parts of a molecule that absorb light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. The substituted benzene (B151609) ring in this compound acts as a chromophore. Phenols and their derivatives typically exhibit two primary absorption bands originating from π → π* transitions within the aromatic ring. researchgate.net The positions of these bands are sensitive to the type and position of substituents. nih.gov For instance, phenol (B47542) itself shows a maximum absorption (λmax) around 275 nm. docbrown.info The presence of the hydroxyl, hydroxymethyl, and methyl ester groups on the benzene ring would be expected to cause shifts in these absorption bands compared to unsubstituted phenol. The analysis is often conducted in various solvents, as solvent polarity can also influence the λmax. researchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (Band 1) | Expected λmax (Band 2) | Electronic Transition |
|---|---|---|---|
| Methanol (B129727) | ~250-260 nm | ~290-310 nm | π → π* |
This table provides estimated absorption maxima based on data for structurally similar substituted phenols and benzoates. Actual values require experimental measurement.
Fluorescence Emission Spectroscopy
Fluorescence is a photoluminescent process where a molecule absorbs a photon, is promoted to an excited electronic state, and then emits a photon as it returns to the ground state. Many phenolic compounds are known to be fluorescent. The fluorescence spectrum is characterized by an excitation maximum (which often corresponds to the absorption maximum) and an emission maximum at a longer wavelength.
The fluorescence properties of this compound would be influenced by its specific substitution pattern. The efficiency (quantum yield) and wavelength of emission are sensitive to the molecular structure and the surrounding environment, such as solvent polarity and pH. For similar 3- or 4-n-alkanoyloxy benzoic acids, broad emission spectra in the range of 410–575 nm have been observed. nih.gov
Table 4: Predicted Fluorescence Spectroscopy Data
| Parameter | Expected Wavelength Range |
|---|---|
| Excitation Maximum (λex) | ~290-310 nm |
| Emission Maximum (λem) | ~400-470 nm |
This table presents predicted fluorescence characteristics. The Stokes shift is the difference in wavelength between the maximum of absorption and the maximum of emission.
X-ray Diffraction (XRD) Studies for Crystal Structure Determination
While spectroscopic methods provide information about connectivity and electronic properties, single-crystal X-ray diffraction (XRD) offers the definitive, three-dimensional structure of a molecule in its crystalline state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding. researchgate.net
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic structure is determined. For benzoic acid derivatives, XRD studies often reveal dimerization through hydrogen bonding between the carboxylic acid groups. researchgate.net In the case of this compound, XRD would reveal the planarity of the benzene ring, the conformation of the ester and hydroxymethyl groups, and the intricate network of hydrogen bonds formed by the phenolic and alcoholic hydroxyl groups.
Table 5: Typical Crystallographic Data Obtained from XRD Analysis
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice's symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, Å) | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ, °) | The angles between the unit cell axes. |
| Volume (V, ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
This table lists the key parameters that define a crystal structure as determined by XRD. Specific values can only be obtained through experimental analysis of a suitable single crystal.
Chemical Reactivity and Transformation Studies of Methyl 2 Hydroxy 4 Hydroxymethyl Benzoate
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group in methyl 2-hydroxy-4-(hydroxymethyl)benzoate is a key site for various chemical modifications, including etherification and esterification, as well as oxidation and reduction reactions.
Etherification and Esterification Reactions
The phenolic hydroxyl group can readily undergo etherification and esterification reactions to yield a variety of derivatives. These reactions typically involve the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an electrophile.
Etherification: The formation of an ether linkage at the phenolic hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This involves treating the compound with a base, such as sodium hydride or potassium carbonate, to generate the phenoxide, followed by the addition of an alkyl halide. For example, reaction with methyl iodide in the presence of a base would yield methyl 2-methoxy-4-(hydroxymethyl)benzoate. The choice of base and solvent is crucial to ensure selective reaction at the phenolic hydroxyl group without affecting the benzylic alcohol or the ester functionality.
Esterification: The phenolic hydroxyl group can also be acylated to form an ester. This is typically carried out by reacting the compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield methyl 2-(acetyloxy)-4-(hydroxymethyl)benzoate. These reactions are generally facile and high-yielding.
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Methyl 2-alkoxy-4-(hydroxymethyl)benzoate |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Methyl 2-(acyloxy)-4-(hydroxymethyl)benzoate |
Oxidation and Reduction Chemistry
The phenolic hydroxyl group is susceptible to oxidation, though this can be challenging to control in the presence of the benzylic alcohol. Strong oxidizing agents may lead to the formation of quinone-type structures or polymerization. Selective oxidation of the phenolic hydroxyl group in the presence of other sensitive functionalities often requires specialized reagents and reaction conditions.
Reduction of the phenolic hydroxyl group is generally not a feasible transformation under standard catalytic hydrogenation conditions due to the stability of the aromatic ring. More forcing conditions would likely lead to the reduction of the ester and benzylic alcohol as well.
Reactions Involving the Hydroxymethyl Group
The benzylic hydroxymethyl group is another reactive site in this compound, allowing for its conversion to other functional groups such as aldehydes, carboxylic acids, and halides.
Derivatization to Aldehydes and Carboxylic Acids
Oxidation to Aldehyde: The selective oxidation of the primary alcohol of the hydroxymethyl group to an aldehyde is a common transformation. This can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane are effective for this purpose. The resulting product would be methyl 2-hydroxy-4-formylbenzoate. The selective oxidation of benzylic alcohols can also be achieved photochemically using air as the oxidant. researchgate.net
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the hydroxymethyl group directly to a carboxylic acid. masterorganicchemistry.com This reaction would yield 2-hydroxy-4-(methoxycarbonyl)benzoic acid. It is important to control the reaction conditions to avoid unwanted side reactions, such as the oxidation of the phenolic hydroxyl group.
| Transformation | Reagent | Product |
| Oxidation to Aldehyde | PCC, PDC, or Dess-Martin periodinane | Methyl 2-hydroxy-4-formylbenzoate |
| Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄ | 2-hydroxy-4-(methoxycarbonyl)benzoic acid |
Nucleophilic Substitution Reactions
The hydroxymethyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol to the corresponding benzylic chloride, methyl 4-(chloromethyl)-2-hydroxybenzoate. This benzylic halide is then susceptible to displacement by a wide range of nucleophiles. For example, the chlorination of methyl p-toluate (B1214165) with chlorine gas under UV light or in the presence of a radical initiator can produce methyl p-(chloromethyl)benzoate. google.com A similar approach could be applied to this compound.
Reactivity of the Ester Moiety
The methyl ester group in this compound can undergo hydrolysis or reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-4-(hydroxymethyl)benzoic acid, under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) followed by acidification, is a common method for this transformation. rsc.orgrsc.org This reaction is often referred to as saponification. For example, methyl 2-hydroxybenzoate (methyl salicylate) can be hydrolyzed by boiling with aqueous sodium hydroxide. rsc.orgrsc.org
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would reduce the ester to a hydroxymethyl group. doubtnut.comsarthaks.comyoutube.com In the case of this compound, reduction with LiAlH₄ would likely also reduce the hydroxymethyl group further, potentially leading to a diol, or affect other functional groups if not carefully controlled. Catalytic hydrogenation using copper-based catalysts has also been shown to reduce methyl benzoate (B1203000) to benzyl (B1604629) alcohol. researchgate.net It is important to note that LiAlH₄ will reduce both the ester and the hydroxymethyl group, leading to the formation of 2,4-bis(hydroxymethyl)phenol.
| Reaction | Reagents | Product |
| Hydrolysis | NaOH, then H₃O⁺ | 2-hydroxy-4-(hydroxymethyl)benzoic acid |
| Reduction | LiAlH₄ | 2,4-bis(hydroxymethyl)phenol |
Hydrolysis and Transesterification Pathways
The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-hydroxy-4-(hydroxymethyl)benzoic acid, and methanol (B129727). This transformation can be catalyzed by either acid or base.
Under basic conditions, the reaction, known as saponification, proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
Studies on the hydrolysis of related methyl benzoates in high-temperature water (200–300 °C) have demonstrated that even sterically hindered esters can be hydrolyzed without the need for strong acids or bases. psu.edu This "green" approach highlights the potential for environmentally benign methods for the hydrolysis of this compound. The rate of hydrolysis in high-temperature water is influenced by steric factors, with ortho-substituted benzoates showing different reactivity compared to their para-substituted counterparts. psu.edu
Transesterification, the process of exchanging the methyl group of the ester with a different alkyl group from another alcohol, is another important transformation. This reaction is typically catalyzed by an acid or a base. The equilibrium nature of the reaction often requires the use of a large excess of the new alcohol or the removal of the methanol by-product to drive the reaction to completion. While specific studies on the transesterification of this compound are not prevalent in the literature, the general principles of ester transesterification are applicable.
Table 1: Hydrolysis of Methyl Benzoate Derivatives
| Substrate | Conditions | Product | Yield | Reference |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O/MeOH, reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |
| Methyl p-aminobenzoate | 2% KOH, 250 °C | p-Aminobenzoic acid | Quantitative | psu.edu |
| Methyl 2,4-dimethylbenzoate | H₂O, 250 °C, 0.5 h | 2,4-Dimethylbenzoic acid | 28% | psu.edu |
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and hydroxymethyl groups. The hydroxyl group, being a strong activating group, directs incoming electrophiles primarily to the ortho and para positions relative to it. The hydroxymethyl group is a weak activating group.
Considering the existing substitution pattern, the positions available for electrophilic attack are C3, C5, and C6. The C5 position is para to the hydroxyl group and ortho to the hydroxymethyl group, making it a likely site for substitution. The C3 position is ortho to both the hydroxyl and ester groups.
A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate, a related compound, using a mixture of concentrated nitric and sulfuric acids, primarily yields methyl 3-nitrobenzoate. youtube.com This indicates that the ester group is a meta-director. For this compound, the directing effects of the powerful activating hydroxyl group would dominate over the deactivating ester group.
The aromatic ring can also be functionalized through cross-coupling reactions. For instance, related iodosalicylates can be effectively used in Suzuki-Miyaura and Stille reactions to form new carbon-carbon bonds. nih.gov This suggests that if a halogen were introduced onto the aromatic ring of this compound, it could serve as a handle for further synthetic modifications.
Nucleophilic aromatic substitution on the unmodified ring is generally difficult unless there is a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group.
Table 2: Electrophilic Aromatic Substitution of a Related Compound
| Substrate | Reagents | Product | Key Feature | Reference |
| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | Ester group acts as a meta-director | youtube.com |
Cycloaddition and Condensation Reactions in Related Chemical Systems
While specific examples of cycloaddition reactions involving this compound are scarce, related compounds have been synthesized using cycloaddition strategies. A notable example is the synthesis of Methyl 4-(hydroxymethyl)benzoate through the cycloaromatization of methyl coumalate with propargyl alcohol. semanticscholar.org This reaction proceeds via a tandem [4+2] cycloaddition followed by the extrusion of carbon dioxide. semanticscholar.org This methodology provides an efficient route to substituted benzoates.
The hydroxymethyl group and the phenolic hydroxyl group on this compound can participate in condensation reactions. For example, the hydroxymethyl group can react with aldehydes or ketones in the presence of an acid or base catalyst to form acetals or ketals, respectively. It can also undergo condensation with carboxylic acids or their derivatives to form esters. The phenolic hydroxyl group can also participate in similar condensation reactions, for instance, forming ethers.
These condensation reactions are valuable for protecting the hydroxyl groups during other chemical transformations or for building larger molecular architectures.
Table 3: Synthesis of a Related Benzoate via Cycloaromatization
| Diene | Dienophile | Product | Yield | Reference |
| Methyl coumalate | Propargyl alcohol | Methyl 4-(hydroxymethyl)benzoate / Methyl 3-(hydroxymethyl)benzoate (90.2:9.8 mixture) | 71% | semanticscholar.org |
Theoretical and Computational Investigations of Methyl 2 Hydroxy 4 Hydroxymethyl Benzoate
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Methyl 2-hydroxy-4-(hydroxymethyl)benzoate, FMO analysis can predict its chemical behavior. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
In a related compound, methyl 4-hydroxybenzoate, the HOMO and LUMO energies were calculated using DFT. nih.govresearchgate.net These energies were then used to compute various quantum chemical parameters, such as electronegativity, chemical hardness, and global electrophilicity, which provide further insights into the molecule's reactivity. researchgate.netresearchgate.net A similar analysis for this compound would involve mapping the HOMO and LUMO surfaces to visualize the regions of high electron density and susceptibility to electronic transitions.
Table of FMO Parameters (Illustrative Example)
| Parameter | Symbol | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 |
Note: This table presents illustrative values based on typical calculations for aromatic compounds. Actual values for this compound would need to be determined through specific computational studies.
Electrostatic Potential (MEP) and Fukui Function Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.org Green and yellow represent intermediate potentials. researchgate.netmalayajournal.org
For this compound, an MEP analysis would likely show negative potentials around the oxygen atoms of the hydroxyl, hydroxymethyl, and carbonyl groups, identifying them as the primary sites for interaction with electrophiles. researchgate.net The hydrogen atoms of the hydroxyl and hydroxymethyl groups, as well as the aromatic protons, would likely exhibit positive potentials. malayajournal.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry plays a vital role in the interpretation of experimental spectra. By simulating spectra, such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis), researchers can assign experimental peaks to specific molecular vibrations or electronic transitions.
For this compound, DFT calculations can be used to predict its vibrational frequencies. researchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental IR and Raman spectra. nih.gov This correlation allows for a detailed understanding of the molecule's vibrational modes. In a study of methyl 4-hydroxybenzoate, the calculated FT-IR spectrum showed a strong correlation with the experimental spectrum. nih.gov
Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). scispace.com This method calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like 2-ethylhexyl 2-hydroxybenzoate, TD-DFT calculations have been used to identify the nature of these transitions, often finding them to be π→π* transitions, such as the HOMO→LUMO transition. scispace.com Such an analysis for this compound would help to understand its UV-absorbing properties. Computational methods can also predict NMR chemical shifts, which, when compared to experimental data, can confirm the molecular structure. researchgate.netnih.gov
Table of Predicted vs. Experimental Spectroscopic Data (Illustrative Example)
| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |
| IR Frequency (cm-1) | 3450 | 3400 | O-H stretch (hydroxyl) |
| IR Frequency (cm-1) | 1705 | 1680 | C=O stretch (ester) |
| UV-Vis λmax (nm) | 295 | 300 | π→π* transition |
| 1H NMR Shift (ppm) | 7.8 | 7.9 | Aromatic proton |
Note: This table is for illustrative purposes. Specific data would be required from dedicated computational and experimental studies on this compound.
Reaction Mechanism Modeling for this compound Transformations
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. semanticscholar.org For transformations involving this compound, such as esterification, oxidation of the alcohol, or reactions at the aromatic ring, DFT calculations can be used to model the entire reaction pathway.
By locating the structures of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. semanticscholar.org This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a reaction. For example, in the study of the acid-catalyzed cyclization of 2-hydroxy chalcone (B49325) to flavanone, DFT calculations were used to elucidate a three-step mechanism and identify the rate-determining step. semanticscholar.org
Although specific reaction mechanism studies for this compound are not prominent in the literature, the established methodologies could be applied. For instance, modeling the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would involve identifying the transition state for the hydrogen abstraction or hydride transfer step, depending on the oxidant used. Such studies would provide a deeper understanding of the reactivity of this compound and could guide the design of synthetic routes.
Biological Activity and Mechanistic Investigations in Vitro
Exploration of Antimicrobial Properties in Model Systems
There is no specific information available in the reviewed scientific literature regarding the in vitro antimicrobial properties of Methyl 2-hydroxy-4-(hydroxymethyl)benzoate against model microbial systems. Studies on related compounds, such as other parabens (esters of p-hydroxybenzoic acid), have established antimicrobial action, which generally increases with the length of the alkyl chain of the ester. These compounds are known to inhibit microbial growth by disrupting membrane transport or inhibiting the synthesis of DNA, RNA, and essential enzymes. However, no minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data for this compound against standard bacterial or fungal strains could be located.
Assessment of Antioxidant Activity via In Vitro Assays
No specific data from in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, for this compound are available in the current body of scientific literature. Phenolic compounds, as a class, are known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The antioxidant capacity of salicylate (B1505791) derivatives, for example, has been shown to be dependent on the electronic properties of their substituents. Without experimental data, the antioxidant potential of this compound remains speculative.
Enzyme Inhibition Studies and Structure-Activity Relationship (SAR)
Detailed enzyme inhibition studies for this compound are not present in the available literature.
Identification of Target Enzymes
No specific target enzymes for this compound have been identified. Research on analogous compounds, such as Methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate), has shown inhibitory activity against enzymes like 5-lipoxygenase. Other benzoate (B1203000) derivatives have been investigated as inhibitors for enzymes such as carbonic anhydrases and p-hydroxybenzoate hydroxylase. However, it is not known if this compound interacts with these or any other enzymes.
Kinetic and Mechanistic Studies of Enzyme-Ligand Interactions
In the absence of identified target enzymes, no kinetic or mechanistic studies detailing the interactions between this compound and any enzyme are available.
Molecular Mechanism of Action in Cellular Models (In Vitro) for Related Analogs
While direct in vitro mechanistic studies on this compound are limited in publicly accessible literature, research on structurally related analogs provides significant insights into potential cellular and molecular activities. Analogs such as Methyl 2,4-dihydroxybenzoate and Methyl 3,4-dihydroxybenzoate, which share the core methyl benzoate structure with hydroxyl substitutions, have been investigated for their effects on cellular pathways, gene expression, and protein levels in various in vitro models.
Cellular Pathway Modulation
In vitro studies of related analogs have demonstrated significant modulation of key cellular pathways, particularly those involved in oxidative stress response and cellular metabolism.
One notable analog, Methyl 3,4-dihydroxybenzoate , has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. nih.gov Mechanistically, this compound was found to decrease the production of cellular and mitochondrial reactive oxygen species (ROS). nih.gov It also improved mitochondrial function by restoring the mitochondrial membrane potential and enhancing ATP production. nih.gov The activation of the Nrf2 pathway is a critical defense mechanism against oxidative stress, suggesting a protective role for this analog at the cellular level.
Another analog, Methyl 2,4-dihydroxybenzoate , has demonstrated multifaceted antifungal activity by disrupting several key cellular functions in Fusarium oxysporum f. sp. cubense. nih.gov Its mechanism involves membrane destabilization, suppression of energy metabolism through the downregulation of ATP-binding proteins, and induction of oxidative stress. nih.gov Furthermore, this compound was observed to disrupt protein synthesis and compromise cellular transport by downregulating ABC transporters and major facilitator superfamily transporters. nih.gov It also interferes with N-glycosylation, an essential process for protein folding and function. nih.gov
| Analog | Cellular Model | Modulated Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| Methyl 3,4-dihydroxybenzoate | Granulosa Cells | Nrf2 Antioxidant Pathway | Activation of the pathway, leading to decreased cellular and mitochondrial ROS, and improved mitochondrial function. | nih.gov |
| Methyl 2,4-dihydroxybenzoate | Fusarium oxysporum f. sp. cubense | Multiple Pathways | Disruption of membrane integrity, energy metabolism, protein synthesis, cellular transport, and N-glycosylation. | nih.gov |
Gene Expression and Protein Level Analysis
The modulation of cellular pathways by these analogs is underpinned by significant changes at the gene and protein expression levels.
Transcriptomic profiling of Fusarium oxysporum f. sp. cubense treated with Methyl 2,4-dihydroxybenzoate revealed 173 differentially expressed genes, with 121 being upregulated and 52 downregulated. nih.gov Gene Ontology analysis indicated that this compound affects a wide range of cellular functions, including membrane-associated processes, energy metabolism, and oxidative stress responses. nih.gov Specifically, it was found to impair the antioxidant system through the downregulation of superoxide dismutase (SOD2). nih.gov In a plant model, this analog was shown to enhance immune responses by upregulating WRKY transcription factors, LECTIN receptors, and MAPK signaling components. nih.gov
In studies with Methyl 3,4-dihydroxybenzoate , the activation of the Nrf2 pathway was associated with the upregulation of the vital antioxidant transcription factor Nrf2 itself. nih.gov This, in turn, led to increased expression of antioxidant enzymes such as SOD1, NQO1, and GCLC. nih.gov While this research primarily focused on gene expression, the increased expression of these genes is expected to translate to higher levels of their corresponding proteins, thereby enhancing the cell's capacity to neutralize oxidative stress.
| Analog | Cellular Model | Analysis Type | Key Genes/Proteins Modulated | Observed Effect | Reference |
|---|---|---|---|---|---|
| Methyl 2,4-dihydroxybenzoate | Fusarium oxysporum f. sp. cubense | Gene Expression (Transcriptomics) | SOD2, ABC transporters (STE6), MFS transporters (PTR2), SRD5A3, RFT1 | Downregulation, leading to impaired antioxidant defense and cellular transport. | nih.gov |
| Methyl 2,4-dihydroxybenzoate | Banana (Plant Model) | Gene Expression | WRKY transcription factors, LECTIN receptors, MAPK signaling components | Upregulation, enhancing plant defense and immune responses. | nih.gov |
| Methyl 3,4-dihydroxybenzoate | Granulosa Cells | Protein Level (Inferred from Gene Expression) | Nrf2, SOD1, NQO1, GCLC | Upregulation, leading to an enhanced antioxidant response. | nih.gov |
Natural Product Isolation and Biosynthetic Pathway Elucidation
Screening of Natural Sources for Methyl 2-hydroxy-4-(hydroxymethyl)benzoate
There is no available scientific literature that reports the identification or isolation of this compound from natural sources.
Identification in Plant Extracts
No studies were found that identify this compound as a constituent of any plant extract. While related compounds, such as other hydroxybenzoate derivatives, have been isolated from various plants, there is no specific mention of this particular isomer.
Occurrence in Microbial Metabolites
Similarly, a review of the literature on microbial metabolites did not reveal any instances of this compound being produced by microorganisms, such as bacteria or fungi.
Biosynthetic Pathway Postulation and Enzymatic Studies
Due to the absence of its identification as a natural product, there is no information regarding the biosynthetic pathway of this compound.
Precursor Identification and Labeling Experiments
No studies on precursor identification or labeling experiments for the biosynthesis of this compound have been published.
Characterization of Biosynthetic Enzymes
There are no reports on the characterization of any enzymes involved in the potential biosynthesis of this compound.
Chemo-Enzymatic Synthesis Inspired by Natural Pathways
As no natural biosynthetic pathway for this compound has been elucidated, there are no reports of chemo-enzymatic syntheses inspired by such a pathway.
Derivatives and Analogs of Methyl 2 Hydroxy 4 Hydroxymethyl Benzoate: Synthetic and Biological Exploration
Design and Synthesis of Novel Analogs with Modified Hydroxyl or Hydroxymethyl Groups
The functional groups of Methyl 2-hydroxy-4-(hydroxymethyl)benzoate, the phenolic hydroxyl and the primary alcohol of the hydroxymethyl moiety, are prime targets for synthetic modification to generate novel analogs. These modifications can alter the compound's polarity, hydrogen bonding capability, and steric profile, which in turn can influence its biological interactions.
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily modified through various reactions. A common strategy is etherification or esterification to explore the impact of removing the hydrogen bond donor capability. For instance, the hydroxyl group can be protected or derivatized using benzyl (B1604629) chloride in the presence of a base like anhydrous potassium carbonate, a method used for the synthesis of methyl 4-benzyloxy-2-hydroxybenzoate. researchgate.net Another approach involves benzamidomethylation, where a reaction with (benzamidomethyl)triethylammonium chloride can introduce a benzamidomethyl group onto the phenolic oxygen. researchgate.net
Modification of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is also amenable to a range of chemical transformations.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, introducing new functionalities.
Esterification/Etherification: Reaction with acyl chlorides or alkyl halides can produce esters or ethers, respectively. In studies of analogous compounds like YC-1, conversion of a hydroxymethyl group to an ether was shown to retain biological activity. nih.gov
Conversion to Amines: The hydroxymethyl can be converted to an amino group. However, in related structures, this transformation has been shown to significantly reduce biological activity. nih.gov
Halogenation: The hydroxyl can be replaced by a halogen, such as bromine, using reagents like phosphorus tribromide, creating a reactive intermediate for further derivatization.
These synthetic strategies allow for the creation of a library of derivatives where the properties of these key functional groups are systematically altered.
| Functional Group | Modification Type | Example Reagent/Reaction | Potential Outcome |
|---|---|---|---|
| Phenolic Hydroxyl | Etherification (Benzylation) | Benzyl chloride, K₂CO₃ | Masks hydrogen bonding, increases lipophilicity. researchgate.net |
| Phenolic Hydroxyl | Benzamidomethylation | (Benzamidomethyl)triethylammonium chloride | Introduces a larger, amide-containing substituent. researchgate.net |
| Hydroxymethyl | Etherification | Alkyl halide, base | May retain biological activity. nih.gov |
| Hydroxymethyl | Conversion to Amine | Multi-step synthesis (e.g., via tosylation then azide (B81097) displacement and reduction) | May reduce biological activity. nih.gov |
| Hydroxymethyl | Methylation | Methyl iodide (MeI), NaHMDS | Alters steric and electronic properties. researchgate.net |
Benzene (B151609) Ring Substituent Modifications and Their Impact on Activity
Research on analogous structures provides insight into the potential effects of such modifications:
Electron-Withdrawing Groups (EWGs): In studies on derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), the introduction of EWGs like trifluoromethyl (-CF₃) or cyano (-CN) groups led to higher inhibitory activity compared to the unsubstituted parent compound. nih.gov This suggests that decreasing the electron density of the aromatic system can be beneficial for certain biological targets. Commercially available building blocks like methyl 2-hydroxy-4-(trifluoromethyl)benzoate reflect the synthetic interest in such modifications. sigmaaldrich.com
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups can also modulate activity. In some systems, these groups have been shown to improve inhibitory activity. nih.gov For example, in a series of benzenesulfonamide (B165840) derivatives, a methoxy group at the 3-position of a 2-hydroxybenzylamine moiety was part of a scaffold for potent and selective 12-lipoxygenase inhibitors. nih.gov
Halogens: Introducing halogens like fluorine, chlorine, or bromine can modify lipophilicity and block sites of metabolism.
Heteroatoms: Replacing a carbon atom in the benzene ring with a nitrogen atom (creating a pyridine (B92270) analog) has been shown to be detrimental to the activity in some related compound series. nih.gov
The impact of these substitutions is highly dependent on the specific biological target and the binding pocket interactions.
| Substituent Type | Example Group | Potential Impact on Activity (based on analogous compounds) |
|---|---|---|
| Electron-Withdrawing | -CF₃, -CN, -NO₂ | Can increase inhibitory activity. nih.govnih.gov |
| Electron-Donating | -OCH₃, -CH₃, -OH | Can improve inhibitory activity in certain contexts. nih.govnih.gov |
| Halogens | -F, -Cl, -Br | Modifies lipophilicity and metabolic stability. |
| Ring Heteroatoms | Replacement of C-H with N | Can be detrimental to activity. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological effects and for guiding the design of more potent and selective analogs. For derivatives of this compound, SAR would focus on systematically evaluating the modifications described in the previous sections.
Key insights from SAR studies on related benzoic acid and benzyl alcohol derivatives can be extrapolated to guide this exploration:
The Benzoic Acid Core: The benzoic acid scaffold is a common feature in many biologically active compounds and often serves as a crucial anchor for binding to protein targets. iomcworld.com
Hydroxyl and Hydroxymethyl Groups: The phenolic hydroxyl at position 2 and the hydroxymethyl group at position 4 are key pharmacophoric features. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the hydroxymethyl group provides a hydrogen bond acceptor and a point for further extension. As seen in YC-1 analogs, converting the hydroxymethyl to an ether can be a tolerated modification, whereas converting it to an amine or a simple methyl group can significantly decrease or alter the activity profile. nih.gov
Stereochemistry: For chiral derivatives, the stereochemistry can be critical. While the parent this compound is achiral, introducing substituents or modifying existing ones can create stereocenters, which would need to be evaluated as part of a comprehensive SAR study.
A systematic SAR study would involve creating a matrix of compounds with variations at each key position to deconstruct the contribution of each structural feature to the observed biological activity. chemrxiv.org
Applications of this compound as a Building Block in Complex Molecule Synthesis
Beyond its own potential biological activities, this compound and its close relatives serve as versatile building blocks in organic synthesis. Their pre-functionalized aromatic core makes them valuable starting materials for constructing more complex molecules, including natural products, pharmaceuticals, and materials. researchgate.netthesciencenotes.com
The utility of this scaffold is demonstrated by its application in various synthetic endeavors:
Pharmaceuticals and Natural Products: Protected forms of these benzoates, such as Methyl 4-benzyloxy-2-hydroxybenzoate, are explicitly mentioned as important intermediates in the synthesis of pharmaceuticals and natural products. researchgate.net The arrangement of functional groups provides a template that can be elaborated into more complex structures. For example, related benzophenone (B1666685) derivatives serve as starting materials for drugs like the antispasmodic pitofenone. nih.gov
Biological Probes: Structurally similar compounds, like methyl 4-hydroxymethyl-2,6-dimethylbenzoate, have been used as key intermediates in the multi-step synthesis of retinal-based biological probes. semanticscholar.org This highlights the value of the hydroxymethyl benzoate (B1203000) motif in creating tools for chemical biology.
Materials Science: Benzyloxybenzoates are essential components for the synthesis of liquid crystals and other advanced materials. researchgate.net The rigid core and polar functional groups of the parent molecule are desirable features for creating materials with specific optical or electronic properties.
Polymer Synthesis: 4-hydroxybenzoate, the parent acid, is used as a precursor for producing polymers such as polyesters, indicating that its ester derivatives are also valuable monomers or chain terminators in polymer chemistry. thesciencenotes.com
The strategic placement of the hydroxyl, hydroxymethyl, and methyl ester groups allows for selective reactions, enabling chemists to use this compound as a reliable and versatile scaffold for building molecular complexity. nih.gov
Advanced Research Methodologies and Techniques
Crystallography in Solid-State Studies
Crystallography, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and physical properties of the compound.
While specific crystallographic data for Methyl 2-hydroxy-4-(hydroxymethyl)benzoate is not widely published, studies on closely related isomers, such as Methyl 4-hydroxybenzoate (methylparaben), offer insight into the analyses performed. For instance, the crystal structure of Methyl 4-hydroxybenzoate has been determined at 120 K. nih.gov Such studies reveal that molecules are often connected through extensive O-H⋯O hydrogen bonding, forming complex frameworks. nih.gov A similar analysis for this compound would be expected to reveal intricate hydrogen-bonding networks involving the phenolic hydroxyl, the hydroxymethyl group, and the ester moiety.
Table 1: Illustrative Crystallographic Data for an Isomeric Compound (Methyl 4-hydroxybenzoate)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.598 |
| b (Å) | 13.914 |
| c (Å) | 7.915 |
| β (°) | 92.78 |
| Volume (ų) | 1496.3 |
| Z | 8 |
Note: This data is for Methyl 4-hydroxybenzoate and is presented to illustrate the type of information obtained from crystallographic studies. nih.gov
Hirshfeld surface analysis is another computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within the crystal lattice, providing a deeper understanding of the forces that stabilize the crystal structure. nih.gov
Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Identity Confirmation
Chromatography coupled with mass spectrometry is an indispensable tool for the separation, identification, and quantification of chemical compounds. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.
GC-MS Analysis: For a compound like this compound, GC-MS can be used to confirm its identity and assess its purity. In GC-MS, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unequivocal identification. For example, in the analysis of a synthesis mixture containing the isomer Methyl 4-(hydroxymethyl)benzoate, GC-MS was used to identify it based on its retention time and mass spectrum. semanticscholar.org
LC-MS Analysis: LC-MS is particularly useful for less volatile or thermally labile compounds. rsc.org In this technique, the compound is separated in a liquid mobile phase before being introduced into the mass spectrometer. LC-MS is highly sensitive and selective, making it ideal for detecting and quantifying trace-level impurities in a sample of this compound. rsc.org The operational procedure typically involves dissolving the sample in a suitable solvent, separating it on an HPLC column, and analyzing the eluent by MS. rsc.org
Table 2: Typical Parameters for Chromatographic Analysis of Related Benzoates
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |
| Mobile Phase | Inert gas (e.g., Helium) | Acetonitrile/Water with formic acid |
| Detection | Mass Spectrometer (Electron Ionization) | Mass Spectrometer (Electrospray Ionization) |
| Application | Purity, identification of volatile byproducts | Purity, quantification of non-volatile impurities |
Note: This table represents typical, not specific, conditions used for analyzing benzoate (B1203000) derivatives.
Microfluidic Approaches for Reaction Optimization
Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. Microreactors offer significant advantages for chemical synthesis and reaction optimization, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety. researchgate.net
For the synthesis of this compound, a microfluidic setup could be employed to rapidly screen various reaction conditions. Reactants could be continuously pumped into a microreactor chip where they mix and react. By systematically varying parameters such as stoichiometry, catalyst loading, and temperature, the optimal conditions for yield and purity can be determined in a fraction of the time and with significantly less material than traditional batch methods. researchgate.net Continuous online monitoring, for instance with integrated IR or UV-Vis spectroscopy, can provide real-time data on reaction conversion and product formation. researchgate.net
High-Throughput Screening Methodologies for Biological Activity
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.gov This methodology is fundamental in drug discovery and materials science. To investigate the potential biological activities of this compound, it could be included in a compound library and screened against various biological targets.
The process typically involves:
Assay Development: A robust and miniaturized assay is created to measure a specific biological process (e.g., enzyme inhibition, receptor binding, or cell viability). nih.gov
Screening: The compound is dispensed into microtiter plates along with the necessary biological reagents. Automated robotic systems handle the liquid dispensing and incubation steps. nih.gov
Data Acquisition: A detector measures the assay signal (e.g., fluorescence, absorbance, or luminescence) from each well. nih.gov
Hit Identification: Compounds that produce a significant change in the signal are identified as "hits" and selected for further investigation.
For example, this compound could be screened against a panel of histone demethylases to identify potential epigenetic modulators or tested for antimicrobial activity against various bacterial and fungal strains. nih.govbiorxiv.org
Isotopic Labeling Techniques for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. researchgate.net This involves replacing one or more atoms in a reactant molecule with their stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O).
To study the synthesis mechanism of this compound, key starting materials could be isotopically labeled. For instance, if the hydroxymethyl group is installed via the reduction of a formyl group, a deuterium-labeled reducing agent (e.g., NaBD₄) could be used. The position of the deuterium atom in the final product, determined by NMR spectroscopy or mass spectrometry, would confirm the hydride transfer mechanism.
Similarly, to investigate metabolic pathways involving this compound in a biological system, a ¹³C-labeled version could be synthesized. By tracking the ¹³C label in subsequent metabolites, the biotransformation of the parent compound can be mapped out. These studies provide invaluable, unambiguous information about the connectivity changes that occur during chemical and biological transformations. researchgate.net
Conclusion and Future Perspectives for Methyl 2 Hydroxy 4 Hydroxymethyl Benzoate Research
Summary of Key Research Findings and Methodological Advancements
Direct research focusing exclusively on Methyl 2-hydroxy-4-(hydroxymethyl)benzoate is not extensively documented in publicly available scientific literature. However, the collective knowledge gained from the study of its structural isomers and related salicylate (B1505791) derivatives offers significant insights and methodological precedents.
Key research findings in the broader field of substituted salicylates and benzoic acids that are relevant include the development of advanced synthetic methodologies. For instance, palladium-catalyzed C-H carboxylation of phenols has emerged as a highly efficient and regioselective method for producing salicylic (B10762653) acids from readily available starting materials. nih.gov This approach offers a potential pathway to synthesize the core salicylic acid structure of the target molecule. Furthermore, methods for the functionalization of benzoic acids, such as the synthesis of urea-benzoic acid functionalized nanoparticles, demonstrate the versatility of these compounds as platforms for creating more complex structures with specific applications. nih.govsmolecule.com
Methodological advancements in the characterization of such compounds are also well-established. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are routinely used to elucidate the structure of complex aromatic compounds, as demonstrated in studies of related molecules like Methyl 2-hydroxy-4-iodobenzoate. cabidigitallibrary.org Computational methods, such as Density Functional Theory (DFT), have also proven valuable in predicting the structural and electronic properties of salicylate derivatives, offering a powerful tool to complement experimental work.
While specific biological activities of this compound have not been reported, research on related compounds like Methyl 4-(hydroxymethyl)benzoate suggests potential antimicrobial and antioxidant properties. smolecule.com The broader family of salicylates is known for a wide range of biological effects, including anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orgchemicalbook.com
Remaining Challenges in Understanding this compound Chemistry and Biology
The primary challenge in the study of this compound is the current scarcity of dedicated research. This foundational gap presents several specific challenges for chemists and biologists.
A significant hurdle lies in the development of a regioselective and high-yielding synthesis. The presence of three distinct functional groups on the benzene (B151609) ring (a hydroxyl group, a hydroxymethyl group, and a methyl ester) requires a synthetic strategy that can precisely control the position of each substituent. The synthesis of polysubstituted aromatic compounds can often be complex, requiring multiple steps and challenging purifications.
From a biological perspective, the lack of data means that the pharmacokinetic and pharmacodynamic profiles of this compound are completely unknown. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential molecular targets, is essential for any future therapeutic development. The genotoxicity of related benzoate (B1203000) compounds has been a subject of study, and any new derivative would require thorough toxicological evaluation. researchgate.netsemanticscholar.org
Furthermore, elucidating the structure-activity relationship (SAR) for this specific substitution pattern is a key challenge. Determining how the interplay of the hydroxyl, hydroxymethyl, and ester groups influences its biological activity compared to other salicylates will be crucial for understanding its potential and for designing more potent or selective analogs.
Proposed Future Research Directions for this compound
To address the existing knowledge gap and to explore the potential of this compound, a multi-pronged research approach is necessary. This should encompass novel synthetic strategies, in-depth biological investigations, and the application of advanced computational tools.
Exploration of Novel Synthetic Routes
A primary focus of future research should be the development of an efficient and scalable synthesis of this compound. One potential strategy could involve the selective formylation of a suitably protected methyl salicylate derivative at the 4-position, followed by reduction of the formyl group to a hydroxymethyl group. The synthesis of related formylbenzoates has been reported and could serve as a starting point. nih.govresearchgate.net
In-depth Mechanistic Biological Studies
Once a reliable synthetic route is established, comprehensive biological evaluation should be undertaken. Initial screening should assess a broad range of potential activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, given the known activities of related salicylates and benzoates.
Should any significant biological activity be identified, subsequent in-depth mechanistic studies will be crucial. For instance, if anti-inflammatory effects are observed, investigations into the inhibition of COX-1 and COX-2 enzymes would be a logical next step. Studies on the interaction of the compound with other potential biological targets, including enzymes and receptors, would also be warranted. The influence of the compound on cellular signaling pathways should be explored to understand its mechanism of action at a molecular level.
Development of Advanced Computational Models
In parallel with experimental work, the development of advanced computational models can provide valuable insights and guide research efforts. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the compound's geometry, electronic structure, and spectroscopic properties, aiding in its characterization. researchgate.net
Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction patterns of this compound with various biological targets. This can help to prioritize experimental screening and to understand the structural basis for any observed biological activity. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed as more data on related compounds becomes available, which would facilitate the rational design of new derivatives with enhanced or more specific activities.
Q & A
Q. What are the established synthetic routes for Methyl 2-hydroxy-4-(hydroxymethyl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-4-(hydroxymethyl)benzoic acid with methanol under acidic catalysis. Key variables include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). For higher yields, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to suppress side reactions like oxidation of the hydroxymethyl group . Characterization via NMR (¹H/¹³C) and LC-MS is essential to confirm purity (>95%) and structural integrity .
Q. How can researchers optimize solubility for biological assays?
- Methodological Answer : Solubility in aqueous buffers is limited due to the aromatic ester backbone. Strategies include:
- Co-solvents : Use DMSO (≤10% v/v) or ethanol for initial stock solutions.
- Derivatization : Introduce polar groups (e.g., PEGylation) at the hydroxymethyl position to enhance hydrophilicity .
- pH Adjustment : The phenolic -OH (pKa ~10) can be deprotonated in alkaline buffers (pH >9) for improved solubility .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact bioactivity, and what contradictions exist in literature?
- Methodological Answer : Fluorination at the 2-position (as in Methyl 2-fluoro-4-(hydroxymethyl)benzoate) increases metabolic stability but may reduce solubility. For example, fluorinated analogs show enhanced binding to cytochrome P450 enzymes in vitro but conflicting reports on in vivo efficacy due to variable pharmacokinetics . Contradictions arise from differences in assay conditions (e.g., cell lines vs. animal models) and incomplete metabolite profiling .
Q. What experimental designs address discrepancies in reported cytotoxicity data?
- Methodological Answer :
- Standardized Assays : Use multiple cell lines (e.g., HEK293, HepG2) and controls (e.g., cisplatin for apoptosis benchmarks).
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify IC₅₀ variability .
- Mechanistic Studies : Combine transcriptomics and proteomics to differentiate direct cytotoxicity vs. off-target effects .
- Reference : EFSA’s guidance on flavouring agents highlights protocols for reconciling conflicting toxicity data .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to targets (e.g., COX-2 or β-lactamases). Focus on hydrogen bonding with the hydroxymethyl group and steric fit of the ester .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; validate with SPR (surface plasmon resonance) for binding affinity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (solvent: ethyl acetate/hexane).
- Side Reactions : Monitor ester hydrolysis under prolonged heating; use Dean-Stark traps for water removal .
- Yield Optimization : Continuous flow reactors improve consistency (85–90% yield vs. 70% in batch) .
Contradiction Analysis and Resolution
Q. Why do studies report conflicting results on the compound’s antioxidant activity?
- Methodological Answer : Discrepancies stem from:
- Assay Variability : DPPH vs. ORAC assays measure different radical quenching mechanisms.
- Pro-Oxidant Effects : At high concentrations (>50 µM), the compound may generate ROS via Fenton-like reactions with transition metals .
- Resolution : Standardize assay protocols (e.g., ISO 10993-5) and include redox potential measurements (cyclic voltammetry) .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
